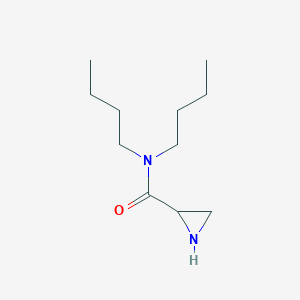
N,N-Dibutylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutylaziridine-2-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutylaziridine-2-carboxamide typically involves the amidation of aziridine-2-carboxylic acid with dibutylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutylaziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain amides.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, protic acids
Conditions: Mild to moderate temperatures, acidic or basic environments
Major Products:
Open-Chain Amides: Resulting from nucleophilic ring opening
Substituted Aziridines: Formed through substitution reactions
Scientific Research Applications
N,N-Dibutylaziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates due to its ability to form stable amide bonds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutylaziridine-2-carboxamide involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of biologically active compounds. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, facilitating these reactions . The compound’s molecular targets and pathways are primarily related to its interactions with nucleophilic sites on biological molecules .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use in anticancer research.
N,N-Dimethylpyrrolidine-2-carboxamide: Another aziridine derivative with similar reactivity and applications.
Uniqueness: N,N-Dibutylaziridine-2-carboxamide is unique due to its specific dibutyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in medicinal and industrial chemistry .
Properties
CAS No. |
88419-25-4 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N,N-dibutylaziridine-2-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-5-7-13(8-6-4-2)11(14)10-9-12-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
BQDYIFKRJMQODF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















